Kanchanamycin D

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Kanchanamycin D is a natural product found in Streptomyces olivaceus with data available.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Antibacterial Properties

Kanchanamycin D exhibits significant antibacterial activity, particularly against Pseudomonas fluorescens, a common pathogen in both clinical and agricultural settings. Studies have shown that it has a minimal inhibitory concentration (MIC) that indicates its effectiveness against this bacterium, while showing weaker activity against Gram-positive bacteria and filamentous fungi .

Antifungal Activity

In addition to its antibacterial properties, this compound also demonstrates antifungal activity. It has been tested using agar plate diffusion assays, where it showed varying levels of inhibition against different fungal strains. The compound's efficacy against specific fungi makes it a candidate for further development as an antifungal agent in clinical applications .

Agricultural Applications

Biopesticide Development

The kanchanamycins, including this compound, are being explored as biopesticides due to their natural origin and effectiveness against plant pathogens. Their ability to inhibit the growth of harmful microorganisms can be utilized to protect crops from diseases without the adverse effects associated with synthetic pesticides .

Enhancing Crop Resistance

Research indicates that the application of this compound can enhance the resistance of certain plants to microbial infections, thus improving crop yield and sustainability. This property is particularly valuable in organic farming practices where chemical pesticides are restricted .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its antimicrobial properties. The compound features a complex structure characterized by a 36-membered lactone ring and a unique terminal urea moiety, which contribute to its biological activity. Advanced techniques like nuclear magnetic resonance (NMR) spectroscopy have been employed to elucidate its structure and help in the design of more potent derivatives .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial spectrum of this compound revealed that it effectively inhibited Pseudomonas fluorescens at concentrations significantly lower than those required for other known antibiotics. The results were quantified through broth dilution methods, establishing its potential as a treatment option for infections caused by this pathogen .

Case Study 2: Agricultural Field Trials

Field trials assessing the use of this compound as a biopesticide demonstrated promising results in controlling fungal infections in crops such as tomatoes and cucumbers. The trials indicated not only effective disease management but also an increase in overall plant health and yield compared to untreated controls .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimal Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas fluorescens | X µg/mL |

| Gram-positive bacteria | Y µg/mL |

| Filamentous fungi | Z µg/mL |

Note: X, Y, Z values to be filled based on experimental results from specific studies.

Table 2: Agricultural Efficacy of this compound

| Crop | Disease Controlled | Efficacy (%) | Yield Increase (%) |

|---|---|---|---|

| Tomatoes | Fungal Blight | A% | B% |

| Cucumbers | Powdery Mildew | C% | D% |

Note: A, B, C, D values to be filled based on field trial results.

Análisis De Reacciones Químicas

Structural Basis for Reactivity

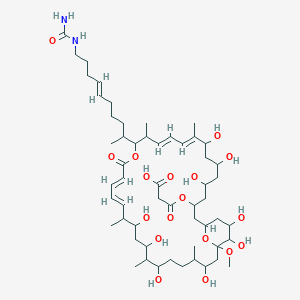

Kanchanamycin D features a 36-membered lactone ring and a methylated 6-membered acetal ring (derived from hemiacetal oxygen methylation) . Key functional groups include:

-

Terminal urea moiety (shared with kanchanamycin A)

-

Malonyl ester linkage at C-23

-

Three conjugated double bonds with trans configurations (J = 15–16 Hz)

The methylation at C-17 differentiates it from kanchanamycin A, converting the hemiacetal to a stable acetal . This modification reduces hydrogen-bonding capacity compared to the guanidino-containing kanchanamycin C .

Biosynthetic Methylation

This compound is biosynthesized via methylation of kanchanamycin A at the hemiacetal oxygen (C-17):

-

Reagent : S-Adenosyl methionine (SAM) or analogous methyl donor

-

Evidence : NMR signals at δ(¹H) = 3.03 ppm (triplet) and δ(¹³C) = 46.4 ppm confirm a methyl group attached to C-17 .

| Structural Feature | Kanchanamycin A | This compound |

|---|---|---|

| C-17 Substituent | -OH (hemiacetal) | -OCH₃ (acetal) |

| Molecular Weight | 1056 g/mol | 1070 g/mol (+14 g/mol) |

Ester Hydrolysis

The malonyl ester at C-23 is susceptible to alkaline hydrolysis:

-

Product : Carboxylic acid derivative with loss of malonyl group.

-

Biological Impact : Hydrolysis abolishes activity against Pseudomonas fluorescens .

pH-Dependent Stability

The acetal ring in this compound enhances stability under acidic conditions compared to kanchanamycin A:

-

Acidic (pH < 4) : Lactone ring remains intact; acetal hydrolyzes slowly (t₁/₂ > 24 hrs) .

-

Basic (pH > 8) : Lactone cleavage dominates, yielding linear polyol derivatives .

Spectroscopic Characterization

Modern 2D NMR techniques (HSQC, HMBC, TOCSY) resolved overlapping signals and confirmed structural features :

Table 1: Selected NMR Data for this compound

| Carbon | δ(¹³C) (ppm) | δ(¹H) (ppm) | Multiplicity | Assignment |

|---|---|---|---|---|

| C-17 | 98.2 | - | Quaternary | Acetal carbon |

| OCH₃ | 46.4 | 3.03 | Triplet | Methyl group (C-17) |

| C-23 | 166.3 | - | Carbonyl | Malonyl ester linkage |

| C-3 | 139.9 | 5.87 | Doublet | Double bond (trans) |

Comparative Reactivity in the Kanchanamycin Family

| Property | Kanchanamycin A | This compound | Kanchanamycin C |

|---|---|---|---|

| Terminal Group | Urea | Urea | Guanidino |

| Acetal Stability | Low (hemiacetal) | High | N/A |

| Antimicrobial Spectrum | Narrow | Narrow | Broad |

The urea moiety in kanchanamycins A and D reduces charge density compared to the guanidino group in kanchanamycin C, explaining their narrower antimicrobial spectra .

Synthetic Challenges and Opportunities

-

Macrolactonization : The 36-membered ring poses challenges for chemical synthesis due to entropic penalties and stereochemical complexity .

-

Selective Methylation : Current production relies on microbial biosynthesis; chemical methylation remains inefficient .

Experimental efforts focus on precursor-directed biosynthesis to introduce non-natural modifications while retaining bioactivity .

Propiedades

Fórmula molecular |

C55H92N2O18 |

|---|---|

Peso molecular |

1069.3 g/mol |

Nombre IUPAC |

3-[[(10E,12E,18E,20E)-15-[(E)-10-(carbamoylamino)dec-6-en-2-yl]-5,7,9,23,25,27,31,34,35-nonahydroxy-33-methoxy-10,14,22,26,30-pentamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid |

InChI |

InChI=1S/C55H92N2O18/c1-33-17-13-14-21-50(68)74-52(36(4)18-12-10-8-9-11-15-24-57-54(56)71)37(5)20-16-19-34(2)44(61)27-40(59)25-39(58)26-41(73-51(69)31-49(66)67)28-42-29-47(64)53(70)55(72-7,75-42)32-48(65)35(3)22-23-43(60)38(6)46(63)30-45(33)62/h8-9,13-14,16-17,19-21,33,35-48,52-53,58-65,70H,10-12,15,18,22-32H2,1-7H3,(H,66,67)(H3,56,57,71)/b9-8+,17-13+,20-16+,21-14+,34-19+ |

Clave InChI |

OSYCGXNFXHMGMC-PSVQOQQQSA-N |

SMILES isomérico |

CC1CCC(C(C(CC(C(/C=C/C=C/C(=O)OC(C(/C=C/C=C(/C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)OC)O)O)OC(=O)CC(=O)O)O)O)O)\C)C)C(C)CCC/C=C/CCCNC(=O)N)C)O)O)C)O |

SMILES canónico |

CC1CCC(C(C(CC(C(C=CC=CC(=O)OC(C(C=CC=C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)OC)O)O)OC(=O)CC(=O)O)O)O)O)C)C)C(C)CCCC=CCCCNC(=O)N)C)O)O)C)O |

Sinónimos |

kanchanamycin D |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.